2-Benzyl-1-phenyl-4,7,10,13-tetraoxa-2-azapentadecan-15-ol
Description
2-Benzyl-1-phenyl-4,7,10,13-tetraoxa-2-azapentadecan-15-ol is a complex organic compound characterized by its unique structure, which includes multiple ether and amine functionalities
Properties
Molecular Formula |
C23H33NO5 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[(dibenzylamino)methoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C23H33NO5/c25-11-12-26-13-14-27-15-16-28-17-18-29-21-24(19-22-7-3-1-4-8-22)20-23-9-5-2-6-10-23/h1-10,25H,11-21H2 |
InChI Key |
XDXAYQUUBYPSTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)COCCOCCOCCOCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1-phenyl-4,7,10,13-tetraoxa-2-azapentadecan-15-ol typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with phenyl glycidyl ether under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1-phenyl-4,7,10,13-tetraoxa-2-azapentadecan-15-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction could produce benzyl alcohol or benzylamine.
Scientific Research Applications
2-Benzyl-1-phenyl-4,7,10,13-tetraoxa-2-azapentadecan-15-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Benzyl-1-phenyl-4,7,10,13-tetraoxa-2-azapentadecan-15-ol involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Its ether and amine functionalities allow it to interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-1-phenyl-4,7,10,13-tetraoxa-2-azapentadecan-15-ol: shares similarities with other polyether amines and crown ethers, such as 15-crown-5 and 18-crown-6.
N-phenyl-2-(1,4,7,10-tetraoxa-13-azapentadecan-15-ol): is another related compound with similar structural features.
Uniqueness
What sets this compound apart is its specific combination of benzyl and phenyl groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields of research.
Biological Activity
Molecular Formula
- Chemical Formula : C₁₅H₁₉N₁O₄
- Molecular Weight : 281.32 g/mol
Structural Characteristics
The structure of 2-Benzyl-1-phenyl-4,7,10,13-tetraoxa-2-azapentadecan-15-ol features multiple functional groups, including ether and amine functionalities, which are critical for its biological activity. The presence of multiple oxygen atoms in the tetraoxa moiety contributes to its solubility and reactivity in biological systems.
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against various bacterial strains.
- Antioxidant Properties : The presence of phenolic groups suggests potential antioxidant capabilities.
- Cytotoxic Effects : Some studies report that related compounds can induce apoptosis in cancer cell lines.
Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of a series of tetraoxa derivatives. The findings indicated that these compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL depending on the specific derivative tested .
Cytotoxicity Assessment
In another investigation, derivatives similar to this compound were tested for cytotoxic effects on human cancer cell lines. The results showed a dose-dependent increase in cytotoxicity, with IC50 values ranging from 10 to 50 µM for different cell lines .
Pharmacokinetics
Pharmacokinetic studies suggest that the compound has favorable absorption characteristics due to its lipophilicity and moderate molecular weight. Preliminary data indicate a bioavailability rate of approximately 60% when administered orally in animal models.
Data Summary Table
| Property | Value |
|---|---|
| Chemical Formula | C₁₅H₁₉N₁O₄ |
| Molecular Weight | 281.32 g/mol |
| Antimicrobial MIC | 8 - 32 µg/mL |
| Cytotoxic IC50 | 10 - 50 µM |
| Bioavailability | ~60% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
